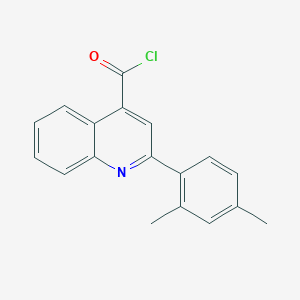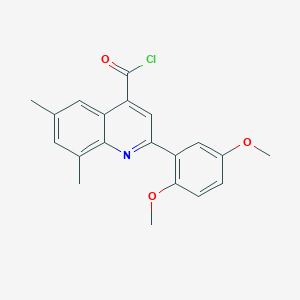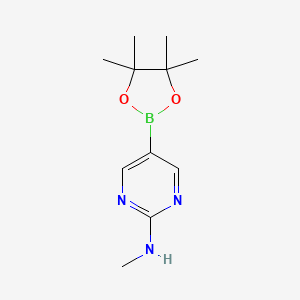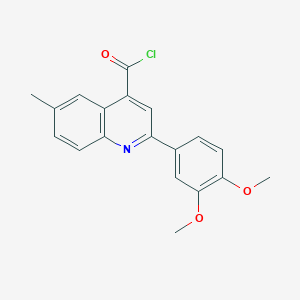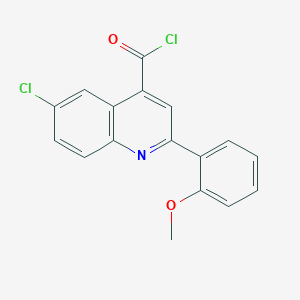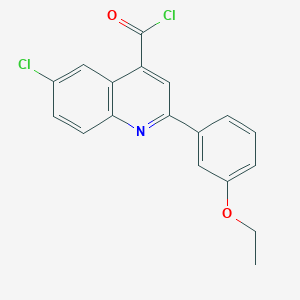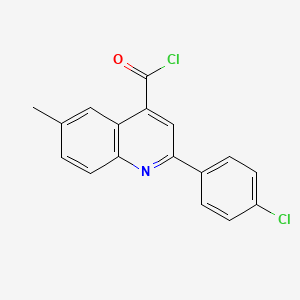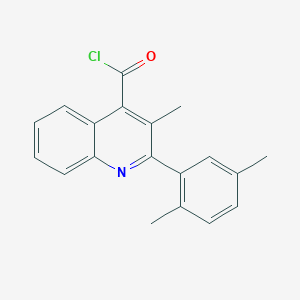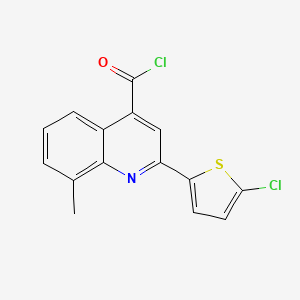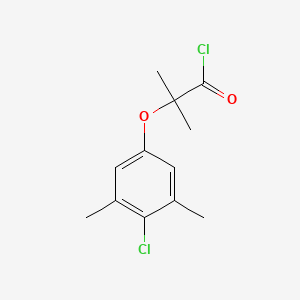
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride
Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride is a chemical compound with the empirical formula C12H15ClO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride can be represented by the SMILES stringCc1cc (OC (C) (C)C (O)=O)cc (C)c1Cl . The InChI representation is 1S/C12H15ClO3/c1-7-5-9 (6-8 (2)10 (7)13)16-12 (3,4)11 (14)15/h5-6H,1-4H3, (H,14,15) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.70 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 358.0±37.0 °C at 760 mmHg . The flash point is 170.3±26.5 °C . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Scientific Research Applications
Potential Pesticides
- N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide and related compounds, have been identified as potential pesticides. These compounds were characterized using X-ray powder diffraction, providing essential data for their use in agricultural applications (Olszewska et al., 2011).
Organometallic Compounds
- The compound forms part of organometallic complexes, such as in the study of chloro- and dimethylphenoxytriorganostannanes. These complexes have been analyzed for their solution-phase behavior and solid-state structures, contributing to our understanding of organometallic chemistry and potential industrial applications (Suzuki et al., 1990).
Antioxidant and Chelating Agents
- Derivatives like 3-ethyl 5-methyl 2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate have shown significant antioxidant and metal chelating activities, suggesting potential in treating diseases associated with oxidative stress (Sudhana & Pradeepkiran Jangampalli Adi, 2019).
Ionophore for Membrane Sensors
- It has been used as an ionophore in the development of potentiometric barium (II) membrane sensors, which has implications for environmental monitoring and industrial processes (Hassan et al., 2003).
Pharmaceutical Synthesis
- The compound is involved in the synthesis of pharmaceuticals like gemfibrozil. Studies on its reaction with sodium hypochlorite have been conducted to understand the formation of chlorinated by-products, which is critical for pharmaceutical manufacturing and environmental impact assessment (Krkošek et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c1-7-5-9(6-8(2)10(7)13)16-12(3,4)11(14)15/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAESUTRXEQZHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



